molecular formula C16H14INO4 B11080929 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodophenoxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodophenoxy)acetamide

Cat. No.: B11080929
M. Wt: 411.19 g/mol
InChI Key: SVZAHARBADUMFY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodophenoxy)acetamide is a synthetic organic compound that features a benzodioxole ring and an iodophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodophenoxy)acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Iodophenoxy Group: The iodophenoxy group can be introduced via a nucleophilic substitution reaction using 4-iodophenol and an appropriate leaving group.

    Formation of the Acetamide Linkage: The final step involves the coupling of the benzodioxole and iodophenoxy intermediates through an amide bond formation, typically using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules and potential bioactivity.

    Medicine: The compound could be investigated for its therapeutic potential, including as an anticancer or antimicrobial agent.

    Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodophenoxy)acetamide exerts its effects will depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Disruption of Cellular Processes: It could interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)acetamide: Similar structure with a chlorine atom instead of iodine.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide: Similar structure with a bromine atom instead of iodine.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodophenoxy)acetamide may confer unique properties, such as increased molecular weight, altered electronic distribution, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C16H14INO4

Molecular Weight

411.19 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C16H14INO4/c17-12-2-4-13(5-3-12)20-9-16(19)18-8-11-1-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2,(H,18,19)

InChI Key

SVZAHARBADUMFY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)I

Origin of Product

United States

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